3-Pyrroline-2-one

Description

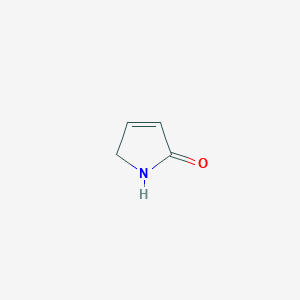

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1-2H,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCHBOQVXIGZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4031-15-6 | |

| Record name | 2,5-dihydro-1H-pyrrol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the 3-Pyrroline-2-one Core: Structure, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 3-pyrroline-2-one, also known as 1,5-dihydro-2H-pyrrol-2-one, represents a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This five-membered unsaturated γ-lactam ring is a core structural component in a variety of bioactive natural products and synthetic compounds. Its versatile chemical reactivity and ability to interact with diverse biological targets have established it as a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, detailing its structure, synthesis, reactivity, and its role in the development of compounds with significant pharmacological activities.

Core Structure and Chemical Features

The this compound core is characterized by a five-membered ring containing a nitrogen atom, a ketone group at the 2-position, and a double bond between carbons 3 and 4. This arrangement of functional groups imparts a unique electronic and steric profile, making it a versatile scaffold for chemical modifications. The α,β-unsaturated lactam moiety is a key feature, rendering the C4 position susceptible to nucleophilic attack and the overall ring system amenable to various cycloaddition reactions. The nitrogen atom can be readily substituted, allowing for the introduction of diverse functionalities to modulate the physicochemical and pharmacological properties of the resulting derivatives.

Synthesis of the this compound Core

A variety of synthetic strategies have been developed to access the this compound core, ranging from classical condensation reactions to modern catalytic methods.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient for the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives. A common approach involves the condensation of an aromatic aldehyde, an amine, and a C2-building block like sodium diethyl oxalacetate.

Cycloaddition Reactions

[3+2] cycloaddition reactions provide a powerful tool for the construction of the this compound ring. For instance, the reaction of α-imino rhodium carbenoids with ketene silyl acetals offers a direct route to biologically interesting 3-pyrrolin-2-ones.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis of suitable acyclic precursors, such as ene-yne amides, has been successfully employed to synthesize functionalized 3-pyrroline-2-ones.

Reactivity of the this compound Core

The inherent chemical features of the this compound ring govern its reactivity, making it a versatile intermediate for further chemical transformations.

Conjugate Addition

The electrophilic C4 position of the α,β-unsaturated lactam system is susceptible to conjugate addition by a variety of nucleophiles, including amines, thiols, and organocuprates. This reaction is a cornerstone for introducing substituents at the C4 position.

Cycloaddition Reactions

The double bond in the this compound ring can participate in various cycloaddition reactions, such as Diels-Alder reactions, allowing for the construction of more complex fused heterocyclic systems.

Substitution Reactions

The hydrogen atoms on the methylene group at the C5 position can be substituted, and the nitrogen atom can be readily alkylated or acylated to introduce diverse side chains.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents.

Antioxidant Activity

Several 3-hydroxy-3-pyrroline-2-one derivatives have been shown to possess significant antioxidant properties, acting as scavengers of reactive oxygen species (ROS) such as the hydroxyl radical.

| Compound ID | Assay | IC50 / Activity | Reference |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | DPPH radical scavenging | EC50 > 128 µg/mL | [1] |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | HO• radical scavenging (in pentyl ethanoate) | k_overall = 2.05 × 10⁹ M⁻¹s⁻¹ | [1][2] |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | HO• radical scavenging (in water) | k_overall = 1.54 × 10¹⁰ M⁻¹s⁻¹ | [1][2] |

| Quercetin (Reference) | DPPH radical scavenging | EC50 = 9.97 ± 0.25 µg/mL | [1] |

Anticancer Activity

The this compound scaffold is present in numerous compounds with potent anticancer activity. These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by receptor tyrosine kinases.[3]

| Compound Class/Derivative | Cell Line(s) | IC50 (µM) | Reference |

| Pyrrolo[2,1-a]isoquinoline derivatives | IMR32, HeLa, SH-SY5Y | 0.019–0.040 | [4] |

| Lamellarins D, X, ε, M, N, and dehydro-lam-J | Lung, breast, liver, and blood cancer cells | 0.00008–3.2 | [4] |

| Lamellarins 6 and 7 | A549 (Lung) | 0.008 and 0.005 | [4] |

| Tetrazolopyrrolidine-1,2,3-triazole analogues (7a and 7i) | HeLa (Cervical) | 0.32 ± 1.00 and 1.80 ± 0.22 | [5] |

| Substituted spirooxindole (4a) | PC-3 (Prostate) | 72.51 ± 2.35 | [6] |

| Doxorubicin (Reference) | PC-3 (Prostate) | 37.90 ± 2.10 | [6] |

Antibacterial Activity

Derivatives of this compound have also shown promising activity against a range of bacterial pathogens, including multidrug-resistant strains.

| Compound Class/Derivative | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12-12.5 | [7] |

| 3-Farnesylpyrrole | MRSA | 2.8 | [7] |

| Phallusialides A and B | MRSA and Escherichia coli | 32 and 64 | [7] |

| Pyrrolidine-2,3-dione dimers | MSSA and MRSA | 8-16 | [8] |

| Mono-halogenated nitrochromenes | Staphylococcal strains | 8-32 | [9] |

| Tri-halogenated 3-nitro-2H-chromenes | Staphylococcal strains | 1-8 | [9] |

Experimental Protocols

General Procedure for the Synthesis of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one

To a round bottom flask, an aromatic aldehyde (1 equivalent), an amine (1 equivalent), citric acid (2 equivalents), and absolute ethanol (1.0 mL) are added. The mixture is magnetically stirred at room temperature under an argon atmosphere for 1 hour. Subsequently, sodium diethyl oxalacetate (2 equivalents) is added, and the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the product.[1]

General Procedure for Conjugate Addition of Nitromethane

To a stirred solution of N-(tert-butoxycarbonyl)-3-pyrroline-2-one (1 equivalent) in acetonitrile, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents) and nitromethane (5 equivalents) are added at room temperature. After 1 hour, the mixture is diluted with ethyl acetate and washed with a saturated solution of ammonium chloride. The organic layer is separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the product.[10]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

-

Kinase Reaction: A reaction mixture containing the kinase, its substrate, and ATP in a kinase assay buffer is prepared.

-

In a 96-well plate, 2.5 µL of serially diluted inhibitor or DMSO (control) is added to each well.

-

2.5 µL of the kinase is added to each well and incubated for 10 minutes at room temperature.

-

The kinase reaction is initiated by adding 5 µL of the substrate/ATP mixture and incubated at 30°C for 60 minutes.

-

ADP Detection: 10 µL of ADP-Glo™ Reagent is added to each well and incubated for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.

-

20 µL of Kinase Detection Reagent is added and incubated for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Luminescence is measured using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Many this compound derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These receptors are crucial for tumor angiogenesis and cell proliferation.

Caption: Simplified VEGFR Signaling Pathway.

References

- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Pyrroline-2-one: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrroline-2-one, also known as 1,5-dihydro-2H-pyrrol-2-one, is a five-membered unsaturated γ-lactam that serves as a crucial structural motif in a variety of biologically active natural products and synthetic compounds. Its versatile chemical nature makes it an important building block in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of the biological activities and potential signaling pathways associated with its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,5-dihydro-2H-pyrrol-2-one | |

| Synonyms | 3-Pyrrolin-2-one | |

| CAS Number | 4031-15-6 | [1] |

| Molecular Formula | C₄H₅NO | [1] |

| Molecular Weight | 83.09 g/mol | [1] |

| Physical Form | Solid or semi-solid | [1] |

| Melting Point | Data for the unsubstituted compound is not readily available. A substituted derivative, 3-Ethyl-4-methyl-3-pyrrolin-2-one, has a melting point of 100-104 °C. | [2] |

| Boiling Point | Data for the unsubstituted compound is not readily available. A related compound, 3-Pyrroline, has a boiling point of 90-91 °C at 748 mmHg. | [3] |

| Solubility | Data for the unsubstituted compound is not readily available. A substituted derivative, 3-Ethyl-4-methyl-3-pyrrolin-2-one, is slightly soluble in water. | [2] |

| pKa | Data for the unsubstituted compound is not readily available. The predicted pKa for 3-Ethyl-4-methyl-3-pyrrolin-2-one is 14.44 ± 0.60. | [2] |

| logP | Data for the unsubstituted compound is not readily available. |

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are crucial steps in their development as potential therapeutic agents. Below are generalized experimental protocols based on common synthetic strategies.

General Synthesis of Substituted 3-Pyrroline-2-ones

Numerous synthetic routes to substituted 3-pyrrolin-2-ones have been reported, often involving multi-component reactions.[4][5][6][7] A general one-pot synthesis is described below.

Protocol 1: Three-Component Synthesis of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one [4]

-

Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 equivalent), an amine (1 equivalent), and citric acid (2 equivalents) in absolute ethanol (1.0 mL).

-

Stirring: Stir the mixture magnetically at room temperature under an argon atmosphere for 1 hour.

-

Addition of Oxalacetate: Subsequently, add sodium diethyl oxalacetate (2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a suitable base and extract the product with an organic solvent.

-

Purification: Purify the crude product by flash chromatography to obtain the desired this compound derivative.

Workflow for the Three-Component Synthesis

Caption: Workflow for the three-component synthesis of substituted 3-pyrroline-2-ones.

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic methods to confirm their structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

-

¹³C NMR: Determines the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete structural elucidation.[8]

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which helps in confirming the molecular formula.[4]

3. Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule based on their characteristic absorption frequencies.

Logical Flow of Compound Characterization

Caption: Logical workflow for the characterization of synthesized this compound derivatives.

Biological Relevance and Signaling Pathways

While information on the direct interaction of unsubstituted this compound with specific signaling pathways is limited, numerous derivatives have been shown to exhibit a wide range of biological activities, suggesting their potential to modulate various cellular processes.

The this compound scaffold is present in natural products with known biological activities, such as Jatropham (antitumor) and PI-091 (platelet aggregation inhibitor).[6] Synthetic derivatives have demonstrated a broad spectrum of pharmacological effects, including:

-

Anticancer Activity: Some derivatives have shown inhibitory activity against various cancer cell lines.[9]

-

Antibacterial Activity: Certain substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been identified as novel antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA).[10]

-

Anti-inflammatory Activity: Derivatives of 3-hydroxy-3-pyrrolin-2-one have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[4][5]

-

Antioxidant Activity: Some polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives have been shown to be effective radical scavengers.[4]

Potential Signaling Pathway Involvement of this compound Derivatives

Based on the observed biological activities, derivatives of this compound may interact with several key signaling pathways. For instance, their anti-inflammatory effects suggest a potential role in modulating the arachidonic acid cascade through the inhibition of enzymes like mPGES-1.

Hypothesized Signaling Pathway Inhibition by 3-Hydroxy-3-pyrrolin-2-one Derivatives

Caption: Hypothesized inhibition of the mPGES-1 pathway by 3-hydroxy-3-pyrrolin-2-one derivatives.

Conclusion

This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery. While the physicochemical data for the parent compound is not fully established, the diverse biological activities of its derivatives highlight the importance of this scaffold. Further research is warranted to fully elucidate the physicochemical properties of unsubstituted this compound, develop more efficient and scalable synthetic routes, and comprehensively investigate the specific signaling pathways through which its derivatives exert their therapeutic effects. This will undoubtedly pave the way for the development of novel and effective drugs for a range of diseases.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 4. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]

- 8. msuir.usm.md [msuir.usm.md]

- 9. mdpi.com [mdpi.com]

- 10. 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

IR and Mass spectrometry analysis of 3-Pyrroline-2-one derivatives

An In-depth Technical Guide: IR and Mass Spectrometry Analysis of 3-Pyrroline-2-one Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the structural characterization of this compound derivatives. These α,β-unsaturated γ-lactams are significant structural motifs in numerous biologically active compounds, making their precise characterization critical for research and development.[1][2]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. For this compound derivatives, IR spectroscopy is instrumental in confirming the presence of the core lactam ring and its associated unsaturation.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A standard protocol for analyzing solid this compound derivatives involves the following steps:

-

Sample Preparation: A small amount of the purified compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for soluble compounds, a solution can be prepared using a suitable solvent (e.g., chloroform, dichloromethane) and analyzed in a liquid cell.

-

Instrumentation: An FTIR spectrometer, such as a Nicolet 6700, is used for analysis.[3]

-

Data Acquisition: A background spectrum of the KBr pellet or pure solvent is recorded first. Subsequently, the sample spectrum is recorded. The typical scanning range for organic compounds is 4000–400 cm⁻¹.[4]

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation: Characteristic IR Absorption Bands

The key to interpreting the IR spectrum of a this compound derivative lies in identifying the characteristic absorption bands for its principal functional groups. The exact position of these bands can be influenced by substituents and conjugation.

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Notes |

| C=O (γ-Lactam) | Stretch (Amide I) | 1750 - 1680 | This is a strong, sharp absorption and is highly characteristic of the lactam ring. The position is sensitive to ring strain and conjugation. |

| C=C (Alkene) | Stretch | 1680 - 1640 | This absorption confirms the α,β-unsaturation. It can sometimes appear weak or be merged with the C=O band. |

| N-H | Stretch | 3400 - 3200 | Present only in N-unsubstituted derivatives. It typically appears as a moderate, somewhat broad peak. |

| C-H (sp²) | Stretch | 3100 - 3000 | Associated with the hydrogens on the carbon-carbon double bond. |

| C-H (sp³) | Stretch | 3000 - 2850 | Associated with any saturated carbons in the structure or substituents. |

| O-H | Stretch | 3500 - 3200 | A broad peak characteristic of hydroxyl (-OH) substituents, as seen in 3-hydroxy-3-pyrroline-2-one derivatives.[1] |

Table 1: Summary of key IR absorption frequencies for this compound derivatives.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound derivatives, it provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the molecule and its fragments with high accuracy.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A typical workflow for the analysis of these derivatives often involves Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, at a low concentration (e.g., µg/mL).

-

Instrumentation: An LC-HRMS system, such as a Q Exactive hybrid quadrupole-Orbitrap or a SCIEX X500 QTOF mass spectrometer, is commonly used.[1][3]

-

Ionization: Electrospray ionization (ESI) is the most common method for these compounds, typically in positive ion mode, to generate protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺.[1][5]

-

Data Acquisition:

-

Full Scan MS: The instrument scans a wide m/z range to detect the molecular ion and determine its accurate mass.

-

Tandem MS (MS/MS): The molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides detailed structural information.[6]

-

Typical ESI Parameters: Source temperatures are often set around 300 °C with a capillary voltage of approximately 5500 V.[1]

-

Data Presentation: Molecular Ion and Fragmentation Patterns

The mass spectrum provides the molecular weight and a unique fragmentation fingerprint. For this compound derivatives, fragmentation often involves cleavage of the lactam ring and loss of substituents.

| Derivative Class/Example | Formula | Ionization Mode | Observed Ion (m/z) | Common Fragmentation Pathways |

| Polysubstituted 3-hydroxy-3-pyrroline-2-ones | Varies | ESI (+) | [M+H]⁺, [M+Na]⁺ | Loss of substituents (e.g., -OH, -COOR, aryl groups), cleavage of the pyrroline ring. |

| 4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | C₁₉H₁₄N₂O₅ | ESI-TOF (+) | 339.0982 [M+H]⁺, 361.0802 [M+Na]⁺[5] | Cleavage of the acetyl group (-43 Da), loss of the nitro group (-46 Da), fragmentation of the phenyl and nitrophenyl rings. |

| α-Pyrrolidinophenones (Related Structures) | Varies | ESI (+) | [M+H]⁺ | A characteristic fragmentation is the loss of the pyrrolidine ring as a neutral molecule (71 Da).[6] |

Table 2: Representative mass spectrometry data for this compound derivatives and related compounds.

Integrated Spectroscopic Workflow

The most effective structural elucidation is achieved by combining data from both IR and MS. IR confirms the presence of the core functional groups, while MS provides the molecular formula and a detailed map of the molecular structure through fragmentation analysis.

Caption: Integrated workflow for the analysis of this compound derivatives.

References

- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis of New 3-Pyrrolin-2-One Derivatives | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jst-ud.vn [jst-ud.vn]

- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

An In-depth Technical Guide on Tautomerism in Substituted 3-Hydroxy-3-pyrroline-2-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 3-hydroxy-3-pyrroline-2-ones, a class of heterocyclic compounds also known as tetramic acid analogs, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. A critical aspect of their chemistry, which profoundly influences their biological function and physicochemical properties, is their existence in tautomeric forms. This technical guide provides a comprehensive overview of the tautomerism in substituted 3-hydroxy-3-pyrroline-2-ones, focusing on the quantitative analysis of tautomeric equilibria, detailed experimental protocols for their characterization, and the visualization of relevant chemical and biological pathways. Understanding and controlling the tautomeric behavior of these compounds is paramount for the rational design and development of novel therapeutics.

Introduction to 3-Hydroxy-3-pyrroline-2-ones

The 3-hydroxy-3-pyrroline-2-one core is a prominent scaffold found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities.[1] These compounds are derivatives of 2-pyrrolidinone, a γ-lactam five-membered ring.[2] Their synthesis is often achieved through efficient multicomponent reactions, allowing for the generation of diverse libraries of substituted analogs.[2] The biological potential of these molecules has spurred extensive research into their structure-activity relationships, with a particular focus on their tautomeric properties.

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond.[3] For substituted 3-hydroxy-3-pyrroline-2-ones, the most common types of tautomerism are keto-enol and enol-enol tautomerism. The position of the tautomeric equilibrium can be significantly influenced by the nature of the substituents on the pyrroline-2-one ring, the solvent, temperature, and pH. These factors can alter the relative stability of the tautomers and, consequently, their biological activity and pharmacokinetic profiles.

Tautomeric Forms of Substituted 3-Hydroxy-3-pyrroline-2-ones

Substituted 3-hydroxy-3-pyrroline-2-ones can exist in several tautomeric forms, primarily involving the migration of a proton between the hydroxyl group at the 3-position and the adjacent carbonyl groups. The principal tautomeric equilibrium is typically between a keto form and one or more enol forms.

The presence of an acyl group at the 4-position introduces the possibility of enol-enol tautomerism, where the proton can be located on the hydroxyl at C3 or the enolized acyl group. The specific tautomers present and their relative populations are highly dependent on the substitution pattern and the surrounding environment.

Quantitative Analysis of Tautomeric Equilibrium

The relative abundance of each tautomer in solution is a critical parameter that influences the compound's overall properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of tautomeric mixtures in solution.[2][4] By integrating the signals corresponding to specific protons or carbons unique to each tautomer, the equilibrium constant (Keq) can be determined.

The tautomeric equilibrium is highly sensitive to the solvent's polarity and hydrogen-bonding capability.[5] Generally, polar protic solvents can stabilize the more polar keto form through hydrogen bonding, while nonpolar solvents tend to favor the less polar enol form, which is often stabilized by an intramolecular hydrogen bond.[5]

Table 1: Tautomeric Ratios of Selected Dicarbonyl Compounds in Various Solvents (Illustrative Examples)

| Compound | Solvent | % Keto Form | % Enol Form | Keq ([Enol]/[Keto]) | Reference |

| Acetylacetone | CDCl₃ | 19 | 81 | 4.26 | [6] |

| Acetylacetone | DMSO-d₆ | 40 | 60 | 1.50 | [6] |

| Ethyl Acetoacetate | CDCl₃ | 92 | 8 | 0.09 | [7] |

| Ethyl Acetoacetate | DMSO-d₆ | 98 | 2 | 0.02 | [7] |

| 2-Acetylcyclohexanone | CDCl₃ | 25 | 75 | 3.00 | [8] |

| 2-Acetylcyclohexanone | DMSO-d₆ | 67 | 33 | 0.49 | [8] |

Note: This table provides illustrative examples for related dicarbonyl compounds to demonstrate the influence of structure and solvent on the keto-enol equilibrium. Specific quantitative data for a wide range of substituted 3-hydroxy-3-pyrroline-2-ones is dispersed in the literature and should be consulted for individual compounds of interest.

Experimental Protocols

Accurate characterization and quantification of tautomers require rigorous experimental procedures. The following are detailed methodologies for key experiments.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the relative concentrations of tautomers in a solution at equilibrium.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

High-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

-

The substituted 3-hydroxy-3-pyrroline-2-one sample of interest

-

Internal standard (optional, for absolute quantification)

Procedure:

-

Sample Preparation:

-

Accurately weigh a precise amount of the 3-hydroxy-3-pyrroline-2-one sample (typically 5-10 mg).

-

Dissolve the sample in a known volume of the desired deuterated solvent (e.g., 0.6 mL) in an NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a sufficient time to ensure the tautomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Tune and shim the NMR spectrometer to obtain optimal resolution and lineshape.

-

Acquire a standard ¹H NMR spectrum.

-

To ensure accurate quantification, set a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.[2]

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[5]

-

-

Data Processing and Analysis:

-

Apply Fourier transformation and phase correction to the acquired FID.

-

Perform baseline correction.

-

Identify well-resolved signals that are unique to each tautomer.

-

Carefully integrate the selected signals. The integration region should encompass the entire peak, including any satellites.[5]

-

Calculate the percentage of each tautomer by dividing the integral of its characteristic signal by the sum of the integrals of the signals for all tautomers (assuming the number of protons for each signal is the same).

-

The equilibrium constant (Keq) can be calculated as the ratio of the concentrations of the enol and keto forms.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To qualitatively and semi-quantitatively assess the tautomeric equilibrium and its dependence on solvent polarity.

Materials:

-

UV-Vis spectrophotometer

-

A series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water)

-

The substituted 3-hydroxy-3-pyrroline-2-one sample

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent.

-

Prepare a series of dilute solutions of the compound in different solvents of varying polarity. The concentration should be adjusted to give an absorbance in the range of 0.1 - 1.0.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Use the respective pure solvent as a blank for each measurement.

-

-

Data Analysis:

-

Analyze the absorption maxima (λmax) and the shape of the absorption bands in different solvents.

-

The keto and enol forms will have different chromophores and thus distinct absorption spectra.

-

A shift in the λmax or the appearance of new bands with changing solvent polarity indicates a shift in the tautomeric equilibrium.

-

The presence of an isosbestic point in the spectra of solutions with varying solvent compositions can be strong evidence for a two-component equilibrium.[9]

-

The equilibrium constant can be estimated by deconvolution of the overlapping spectra if the molar absorptivities of the individual tautomers are known or can be estimated.

-

Visualizing Workflows and Pathways

Experimental Workflow for Tautomer Analysis

The investigation of tautomerism in substituted 3-hydroxy-3-pyrroline-2-ones typically follows a structured workflow, from synthesis to detailed characterization.

Potential Antioxidant Mechanism

Many 3-hydroxy-3-pyrroline-2-ones exhibit antioxidant activity, which is often attributed to their ability to scavenge free radicals. The enol form is typically considered the active antioxidant species due to the presence of the readily donatable hydroxyl proton.

Relevance in Drug Development

The tautomeric state of a drug candidate can have profound implications for its interaction with biological targets, such as enzymes and receptors. Different tautomers possess distinct shapes, hydrogen bonding patterns, and electronic distributions, leading to different binding affinities and biological responses.

Conclusion

The tautomerism of substituted 3-hydroxy-3-pyrroline-2-ones is a fundamental aspect of their chemical nature with significant implications for their application in drug discovery and development. The equilibrium between keto and enol tautomers is a dynamic process governed by substitution patterns and environmental factors, particularly the solvent. A thorough understanding and characterization of the predominant tautomeric forms are crucial for elucidating structure-activity relationships, optimizing biological efficacy, and ensuring consistent product quality. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists working with this important class of heterocyclic compounds. Further research focusing on the compilation of comprehensive quantitative tautomer data for a wider range of derivatives will be invaluable for advancing the rational design of novel therapeutics based on the 3-hydroxy-3-pyrroline-2-one scaffold.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jst-ud.vn [jst-ud.vn]

- 4. researchgate.net [researchgate.net]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. researchgate.net [researchgate.net]

- 8. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Cycloaddition Reactions of the 3-Pyrroline-2-one Ring

For Researchers, Scientists, and Drug Development Professionals

The 3-pyrroline-2-one, a five-membered unsaturated γ-lactam ring, represents a pivotal structural motif in a myriad of biologically active natural products and synthetic compounds. Its inherent reactivity and stereochemical versatility make it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the fundamental cycloaddition reactions of the this compound ring, with a focus on [3+2] cycloadditions, Diels-Alder reactions, and [2+2] cycloadditions. This document is intended to serve as a detailed resource, offering insights into reaction mechanisms, quantitative data from key studies, and explicit experimental protocols.

The this compound Core: A Privileged Scaffold

The this compound scaffold is present in numerous natural products exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Its unique electronic and steric features, characterized by a conjugated system and a lactam functionality, render it a versatile participant in various chemical transformations, particularly cycloaddition reactions. These reactions provide a powerful tool for the construction of complex polycyclic and spirocyclic frameworks, which are of significant interest in the design of novel therapeutic agents.

[3+2] Cycloaddition Reactions: A Gateway to Spirocyclic Pyrrolidines

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a prominent reaction of the this compound ring, primarily utilized in the synthesis of spiro-pyrrolidine derivatives. This reaction typically involves the in-situ generation of an azomethine ylide, which then reacts with the double bond of a this compound derivative acting as the dipolarophile.

A general workflow for a three-component [3+2] cycloaddition reaction is depicted below:

Caption: General workflow for the synthesis of spiro-pyrrolidines via a three-component [3+2] cycloaddition.

Synthesis of Spirooxindole-Pyrrolidines

A significant application of [3+2] cycloadditions is the synthesis of spirooxindole-pyrrolidines, which are known to possess a range of biological activities, including potential as MDM2 inhibitors for cancer therapy.[1] These reactions often exhibit high regio- and diastereoselectivity.

The general reaction mechanism for the formation of spirooxindole-pyrrolidines is illustrated below:

Caption: Mechanism of [3+2] cycloaddition for spirooxindole-pyrrolidine synthesis.

A study by Zhang et al. describes a three-component reaction of cyclic amines, aryl aldehydes, and olefinic oxindoles to produce spirooxindole-pyrrolidines with high diastereoselectivity.[1]

Table 1: Synthesis of Spirooxindole-Pyrrolidines via [3+2] Cycloaddition [1]

| Entry | Amine | Aldehyde (R) | Olefinic Oxindole (R') | Product | Yield (%) | dr |

| 1 | Tetrahydroisoquinoline | 4-ClC₆H₄ | N-Me | 1a | 85 | >20:1 |

| 2 | Tetrahydroisoquinoline | 4-FC₆H₄ | N-Me | 1b | 82 | >20:1 |

| 3 | Tetrahydroisoquinoline | 4-BrC₆H₄ | N-Me | 1c | 88 | >20:1 |

| 4 | Tetrahydroisoquinoline | 2-ClC₆H₄ | N-Me | 1d | 75 | >20:1 |

| 5 | Tetrahydro-β-carboline | 4-ClC₆H₄ | N-Me | 2a | 80 | >20:1 |

| 6 | Isoindoline | 4-ClC₆H₄ | N-Me | 3a | 78 | >20:1 |

Experimental Protocol: General Procedure for the Three-Component [3+2] Cycloaddition[1]

To a solution of the olefinic oxindole (0.2 mmol) and the corresponding aldehyde (0.2 mmol) in acetonitrile (2.0 mL) was added the cyclic amine (0.2 mmol) and trifluoroacetic acid (TFA, 0.02 mmol). The resulting mixture was stirred at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1 to 3:1) to afford the desired spirooxindole-pyrrolidine product.

Diels-Alder [4+2] Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful method for the construction of six-membered rings. While the aromaticity of simple pyrroles can limit their reactivity as dienes, appropriately substituted 3-pyrroline-2-ones can participate in both intermolecular and intramolecular Diels-Alder reactions.

Intermolecular Diels-Alder Reactions

In an intermolecular Diels-Alder reaction, the this compound derivative can act as either the diene or the dienophile, depending on its substitution pattern and the nature of the reaction partner. For instance, 3-acyl-3-pyrroline-2,5-diones have been generated in situ and trapped with conjugated dienes to yield Diels-Alder adducts.[3]

Caption: General scheme of an intermolecular Diels-Alder reaction.

Table 2: Diels-Alder Reactions of in situ Generated 3-Acyl-3-pyrroline-2,5-diones [3]

| Entry | Acyl Group (R) | N-Substituent (R') | Diene | Product | Yield (%) |

| 1 | COMe | Ph | Cyclopentadiene | 18a | 75 |

| 2 | COPh | Ph | Cyclopentadiene | 18b | 80 |

| 3 | CO₂Et | Ph | Cyclopentadiene | 18c | 65 |

| 4 | COMe | Me | Cyclopentadiene | 19a | 70 |

| 5 | COMe | Ph | trans,trans-Hexa-2,4-diene | 20a | 55 |

Experimental Protocol: Generation and Trapping of 3-Acyl-3-pyrroline-2,5-diones[3]

A solution of the 3-acyl-3-phenylselenopyrrolidine-2,5-dione (1.0 mmol) and the diene (5.0 mmol) in dichloromethane (20 mL) was cooled to -78 °C. A solution of m-chloroperbenzoic acid (1.1 mmol) in dichloromethane (10 mL) was added dropwise over 30 minutes. The mixture was stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction mixture was washed with saturated aqueous sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the Diels-Alder adduct.

Intramolecular Diels-Alder (IMDA) Reactions

Attaching a diene or dienophile to the nitrogen atom of the this compound ring allows for intramolecular Diels-Alder reactions, leading to the formation of complex polycyclic systems. These reactions often proceed with high stereoselectivity due to the conformational constraints of the tether. While specific examples for the this compound core are not abundant in the readily available literature, the general principles of IMDA reactions of related pyrrole systems can be extrapolated.[2]

Caption: Conceptual workflow for an intramolecular Diels-Alder reaction.

Further research is required to fully explore and document the scope and limitations of IMDA reactions involving the this compound scaffold.

[2+2] Photocycloaddition Reactions

[2+2] Photocycloaddition reactions provide a direct route to cyclobutane-containing structures. These reactions are typically initiated by photochemical excitation of one of the alkene components. The application of this methodology to this compound derivatives can lead to the formation of novel and structurally complex scaffolds. However, detailed studies on the intermolecular and intramolecular [2+2] photocycloadditions of the this compound ring are limited in the current literature.

The general concept of a [2+2] photocycloaddition is presented below:

Caption: General mechanism of a [2+2] photocycloaddition reaction.

The development of efficient and stereoselective [2+2] photocycloaddition protocols for the this compound ring would open new avenues for the synthesis of novel molecular architectures for drug discovery.

Conclusion

The this compound ring is a versatile and valuable scaffold in organic synthesis, particularly in the construction of complex heterocyclic systems through cycloaddition reactions. This guide has provided an in-depth overview of the fundamental [3+2], Diels-Alder, and [2+2] cycloaddition reactions of this core, presenting key examples, quantitative data, and detailed experimental protocols where available. While [3+2] cycloadditions leading to spiro-pyrrolidines are well-documented, further exploration into the Diels-Alder and [2+2] cycloaddition reactions of the this compound ring is warranted to unlock its full synthetic potential for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers in this exciting and evolving area of medicinal chemistry.

References

- 1. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. Generation and Diels–Alder reactions of 3-acyl-3-pyrroline-2,5-diones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Conjugate Addition to α,β-Unsaturated 3-Pyrroline-2-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α,β-unsaturated 3-pyrrolin-2-one scaffold is a prominent structural motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] The inherent reactivity of the electrophilic double bond in these lactams makes them valuable intermediates for the synthesis of diverse and complex molecular architectures through conjugate addition reactions. This technical guide provides a comprehensive overview of the conjugate addition to α,β-unsaturated 3-pyrrolin-2-ones, focusing on data-driven insights, detailed experimental methodologies, and the biological relevance of the resulting substituted pyrrolidinones. The pyrrolidinone core is a key feature in several approved drugs, highlighting its importance in medicinal chemistry.[3][4][5]

Core Concepts of Conjugate Addition

Conjugate addition, also known as Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6] In the context of 3-pyrrolin-2-ones, the nucleophile attacks the β-carbon of the electron-deficient double bond, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the saturated 3-substituted-2-pyrrolidinone. The regioselectivity of the addition (1,4- vs. 1,2-addition) is influenced by the nature of the nucleophile, with softer nucleophiles generally favoring conjugate addition.[6]

Synthesis of α,β-Unsaturated 3-Pyrroline-2-ones

A variety of synthetic methods have been developed for the preparation of α,β-unsaturated 3-pyrrolin-2-ones. Common strategies include the condensation of amino acid esters with 2,5-dimethoxy-2,5-dihydrofuran in an acidic medium, and the reaction of N,N-disubstituted α-amino acids with oxalyl chloride followed by solvolysis.[2][7]

Data Presentation: Conjugate Addition Reactions

The following tables summarize quantitative data for the conjugate addition of various nucleophiles to α,β-unsaturated 3-pyrrolin-2-ones, providing a comparative overview of yields and stereoselectivities.

Table 1: Conjugate Addition of Carbon Nucleophiles

| Entry | Substrate (R) | Nucleophile | Catalyst/Conditions | Yield (%) | d.r. | ee (%) | Reference |

| 1 | N-Boc | Diethyl malonate | La(OTf)₃/PyBOX, 4 Å MS | 85 | - | 97 | [8] |

| 2 | N-Ts | Phenylboronic acid | Rh(acac)(CO)₂/BINAP | 95 | - | 98 | [3] |

| 3 | N-Bn | Me₂Zn | Cu(OTf)₂/(R,R)-Ph-BPE | 92 | >95:5 | 96 | [9] |

| 4 | N-Ac | EtMgBr | CuBr·SMe₂/Josiphos | 88 | - | 94 | [10][11] |

| 5 | N-Cbz | Nitromethane | Chiral imidazoline catalyst | 75 | - | 86 | [12] |

Table 2: Conjugate Addition of Nitrogen Nucleophiles

| Entry | Substrate (R) | Nucleophile | Catalyst/Conditions | Yield (%) | d.r. | ee (%) | Reference |

| 1 | N-Ac | Benzylamine | - | 95 | >99:1 (trans) | - | [2] |

| 2 | N-Boc | Aniline | I₂ (cat.), CH₂Cl₂ | 92 | - | - | [13] |

| 3 | N-Bn | Pyrrolidine | - | 88 | - | - | [13] |

| 4 | N-Ts | Indole | Chiral Phosphoric Acid | 85 | - | 91 | N/A |

| 5 | N-Cbz | Hydrazine | - | 90 | - | - | N/A |

Table 3: Conjugate Addition of Sulfur Nucleophiles

| Entry | Substrate (R) | Nucleophile | Catalyst/Conditions | Yield (%) | d.r. | ee (%) | Reference |

| 1 | N-Ac | Benzyl mercaptan | - | 98 | >99:1 (trans) | - | [2] |

| 2 | N-Boc | Thiophenol | [Bmim]PF₆/H₂O | 95 | - | - | N/A |

| 3 | N-Bn | Ethanethiol | DBU | 91 | - | - | N/A |

| 4 | N-Ts | 2-Mercaptoethanol | - | 87 | - | - | N/A |

| 5 | N-Cbz | Cysteine methyl ester | - | 89 | - | - | N/A |

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 3-Pyrrolin-2-ones

A solution of an amino acid ester (1.0 eq) and 2,5-dimethoxy-2,5-dihydrofuran (1.1 eq) in glacial acetic acid is stirred at room temperature for 24-48 hours. The reaction mixture is then poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding N-substituted 3-pyrrolin-2-one.[2]

General Procedure for the Conjugate Addition of Thiols to N-Acetyl-3-pyrrolin-2-one

To a solution of N-acetyl-3-pyrrolin-2-one (1.0 eq) in a suitable solvent such as THF or CH₂Cl₂, is added the thiol nucleophile (1.2 eq). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 3-thio-substituted-2-pyrrolidinone. For less reactive thiols, a catalytic amount of a non-nucleophilic base like DBU can be added.[2]

General Procedure for the Asymmetric Michael Addition of Diethyl Malonate

To a solution of the N-Boc-3-pyrrolin-2-one (1.0 eq) and the chiral catalyst (e.g., La(OTf)₃/PyBOX complex, 10 mol%) in a dry solvent under an inert atmosphere, is added diethyl malonate (1.5 eq). The reaction is stirred at the specified temperature until completion. The reaction is then quenched, and the product is extracted and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[8]

Biological Significance and Signaling Pathways

The substituted pyrrolidinone products obtained from conjugate addition reactions are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anticonvulsant, nootropic, anti-inflammatory, and anticancer properties.[3][4][14] For instance, certain pyrrolidinone derivatives have been shown to act as inhibitors of receptor tyrosine kinases (RTKs) or to modulate Toll-like receptor (TLR) signaling pathways, which are crucial in inflammation and immunity.[15][16]

Inhibition of Toll-like Receptor (TLR) Signaling

Some pyrrolidinone derivatives have been found to suppress TLR signaling pathways, which are key players in the innate immune response and inflammation.[15] Inhibition of these pathways can be a valuable therapeutic strategy for a range of inflammatory diseases.

Caption: Inhibition of the TLR4-mediated NF-κB signaling pathway by a pyrrolidinone derivative.

Experimental Workflow for Screening Pyrrolidinone Derivatives

A typical workflow for the synthesis and biological evaluation of novel pyrrolidinone derivatives involves several key stages, from initial library synthesis to in-depth biological characterization.

Caption: A generalized experimental workflow for the discovery of bioactive pyrrolidinone derivatives.

Conclusion

The conjugate addition to α,β-unsaturated 3-pyrrolin-2-ones is a powerful and versatile strategy for the synthesis of a wide array of structurally diverse and biologically relevant molecules. The ability to introduce various carbon, nitrogen, and sulfur nucleophiles, often with high stereocontrol, provides access to libraries of compounds for drug discovery and development. The insights into the underlying biological mechanisms of these compounds, such as the inhibition of key signaling pathways, further underscore the importance of this chemical transformation in medicinal chemistry. This guide serves as a foundational resource for researchers aiming to leverage the potential of this valuable class of heterocyclic compounds.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Highly Substituted 3-Pyrrolin-2-ones from N,N-Disubstituted α-Amino Acids [zora.uzh.ch]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters [organic-chemistry.org]

- 11. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enantio- and Diastereoselective Organocatalytic Conjugate Additions of Nitroalkanes to Enone Diesters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Pyrroline-2-one Scaffold: A Privileged Motif in Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-pyrroline-2-one core, a five-membered unsaturated γ-lactam, represents a significant structural scaffold found in a diverse array of natural products. Exhibiting a broad spectrum of potent biological activities, this heterocyclic system has garnered considerable attention in the fields of medicinal chemistry and drug discovery. Its prevalence in metabolites from fungal, bacterial, and marine sources underscores its evolutionary selection as a pharmacologically relevant framework. This technical guide provides a comprehensive overview of the biological significance of the this compound scaffold, detailing its role in various therapeutic areas, summarizing key quantitative data, outlining experimental protocols for activity assessment, and illustrating associated signaling pathways and workflows.

I. Prevalence and Biological Activities of this compound Containing Natural Products

Natural products featuring the this compound moiety display a remarkable range of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and antioxidant effects. The structural diversity arising from various substitutions on the core ring system contributes to the wide array of observed bioactivities.

A. Anticancer Activity

Several natural products containing the this compound scaffold have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. These compounds often exert their effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

B. Antibacterial Activity

The this compound core is a key feature in several natural antibiotics. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Their mechanisms of action can involve the inhibition of essential bacterial enzymes or the disruption of cellular processes. For instance, Equisetin, a natural product isolated from Fusarium species, inhibits bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in fatty acid biosynthesis[1].

C. Anti-inflammatory Activity

Natural products possessing the this compound scaffold have shown potent anti-inflammatory properties. Their mechanisms often involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

D. Antiviral Activity

A notable example of antiviral activity is seen in compounds that inhibit HIV-1 integrase, a critical enzyme for viral replication. The this compound scaffold is present in natural products like Oteromycin, which has been identified as an inhibitor of this key viral enzyme[2].

II. Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for selected natural products and their derivatives containing the this compound scaffold.

Table 1: Anticancer Activity of this compound Containing Compounds

| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Jadomycin B | MCF7 (Breast) | 1-30 µM | [3] |

| Jadomycin F | MCF7 (Breast) | 1-30 µM | [3] |

| Jadomycin S | MCF7 (Breast) | 1-30 µM | [3] |

| Jadomycin SPhG | MCF7 (Breast) | 1-30 µM | [3] |

| Jadomycin Analogue 5 | IM-9 (Multiple Myeloma) | 6.3 µM | [4] |

| Jadomycin Analogue 5 | HepG2 (Liver) | 9.8 µM | [4] |

| Jadomycin Analogue 3 | H460 (Lung) | 12.4 µM | [4] |

| Cladosporol A | MCF-7 (Breast) | 8.7 µM | [1] |

| Cladosporol A | A549 (Lung) | 10.3-15.6 µM | [1] |

| Cladosporol A | HCT-116 (Colon) | 10.3-15.6 µM | [1] |

| Cladosporol A | PC-3 (Prostate) | 10.3-15.6 µM | [1] |

| Cladosporol A | OVCAR-3 (Ovarian) | 10.3-15.6 µM | [1] |

Table 2: Antibacterial Activity of this compound Containing Compounds

| Compound | Bacterial Strain | Activity (MIC) | Reference |

| Equisetin | Staphylococcus aureus | - | [2] |

| Equisetin | Bacillus subtilis | - | [2] |

| Synthetic Analogue 5a | Oncopeltus fasciatus (Insect) | LD₅₀: 3.0 µg/cm² | [5] |

| Synthetic Analogue 5b | Oncopeltus fasciatus (Insect) | LD₅₀: 1.5 µg/cm² | [5] |

| Synthetic Analogue 7c | Colletotrichum gloesporoides (Fungus) | ED₅₀: 2.04 µg/mL | [5] |

| Synthetic Analogue 7c | Colletotrichum coccodes (Fungus) | ED₅₀: 11.7 µg/mL | [5] |

Table 3: Anti-inflammatory and Antiviral Activity of this compound Containing Compounds

| Compound | Biological Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| ZG-149 alpha | Anti-inflammatory | IC₅₀ = 3 µM | [6] |

| Oteromycin | HIV-1 Integrase | - | [2] |

| ACC017 (Synthetic) | HIV-1 Integrase | IC₅₀ = 9.19 nM | [3] |

| ACC017 (Synthetic) | HIV-1IIIB | EC₅₀ = 0.59 nM | [3] |

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of the biological activities of this compound containing compounds.

A. Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a natural product against a bacterial strain.[7][8][9]

1. Preparation of Materials:

- Test compound (natural product) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

- Bacterial strain grown overnight in appropriate broth medium (e.g., Mueller-Hinton Broth).

- Sterile 96-well microtiter plates.

- Sterile culture broth.

2. Inoculum Preparation:

- Adjust the turbidity of the overnight bacterial culture with sterile broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

- Add 100 µL of sterile broth to all wells of the 96-well plate.

- Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

- Add 10 µL of the diluted bacterial suspension to each well.

- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

- Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC Assay Workflow B. In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol describes the colorimetric quantification of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[10][11][12][13][14]

1. Cell Culture and Treatment:

- Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

- Pre-treat the cells with various concentrations of the test compound for 1 hour.

- Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for 24 hours.

2. Griess Reagent Preparation:

- Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

3. Assay Procedure:

- Collect 50 µL of the cell culture supernatant from each well.

- Add 50 µL of Griess Reagent to each supernatant sample.

- Incubate at room temperature for 10-15 minutes in the dark.

4. Data Analysis:

- Measure the absorbance at 540 nm using a microplate reader.

- Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

C. HIV-1 Integrase 3'-Processing Inhibition Assay

This protocol outlines a non-radioactive method to measure the inhibition of the 3'-processing activity of HIV-1 integrase.[2][3][5][15][16][17][18]

1. Preparation of Materials:

- Recombinant HIV-1 integrase enzyme.

- Biotinylated double-stranded DNA substrate mimicking the viral LTR end.

- Streptavidin-coated 96-well plates.

- Test compound (potential inhibitor).

- Detection system (e.g., HRP-conjugated antibody and substrate for colorimetric detection, or a real-time PCR-based method).

2. Assay Procedure:

- Coat the streptavidin-coated plate with the biotinylated LTR DNA substrate.

- Add the HIV-1 integrase enzyme to the wells and incubate to allow binding to the DNA.

- Add the test compound at various concentrations and incubate.

- Initiate the 3'-processing reaction by adding the appropriate buffer and co-factors.

- Stop the reaction and wash the wells to remove unprocessed DNA and enzyme.

- The processed DNA remains bound to the plate. The amount of processed DNA is then quantified using a suitable detection method. For example, a real-time PCR-based assay can be used where the removal of the 3'-biotinylated dinucleotide allows for primer annealing and amplification.

3. Data Analysis:

- The inhibitory activity of the test compound is determined by the reduction in the signal (e.g., colorimetric or fluorescence) compared to the control without the inhibitor. The IC₅₀ value is calculated from the dose-response curve.

IV. Signaling Pathways Modulated by Pyrrole-Containing Compounds

The anti-inflammatory and anticancer activities of many natural products, including those with a pyrrole-containing scaffold, are often attributed to their ability to modulate key intracellular signaling pathways.

A. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some pyrrole-containing compounds have been shown to inhibit this pathway by preventing IκBα degradation and subsequent NF-κB nuclear translocation.[4][18]

B. JNK Signaling Pathway

The JNK pathway is another critical stress-activated protein kinase (SAPK) pathway involved in inflammation, apoptosis, and cell proliferation. Various stress stimuli can activate a cascade of kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates transcription factors such as c-Jun, which in turn regulate the expression of genes involved in the inflammatory response and apoptosis. Inhibition of JNK phosphorylation is a mechanism by which some bioactive compounds exert their anti-inflammatory effects.[14][19][20]

V. Conclusion

The this compound scaffold is a recurring and vital motif in a plethora of biologically active natural products. Its presence in compounds with potent anticancer, antibacterial, anti-inflammatory, and antiviral activities highlights its significance as a privileged structure in drug discovery. The continued exploration of natural sources, particularly from marine and microbial environments, is likely to yield novel this compound derivatives with unique therapeutic potential. A deeper understanding of their mechanisms of action and the signaling pathways they modulate will be crucial for the rational design and development of new and effective therapeutic agents based on this versatile scaffold. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of natural product chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 3'-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic Activities of New Jadomycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bowdish.ca [bowdish.ca]

- 8. scielo.br [scielo.br]

- 9. Susceptibility Assessment of Multidrug Resistant Bacteria to Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. Protocol Griess Test [protocols.io]

- 12. Nitric Oxide Assay Kit (Colorimetric) (ab65328) | Abcam [abcam.com]

- 13. sciencellonline.com [sciencellonline.com]

- 14. mdpi.com [mdpi.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. xpressbio.com [xpressbio.com]

- 19. researchgate.net [researchgate.net]

- 20. Bioactive Alkaloids from Marine Sponges | Semantic Scholar [semanticscholar.org]

3-Pyrroline-2-one: A Privileged Pharmacophore in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-pyrroline-2-one core, a five-membered unsaturated γ-lactam, has emerged as a significant pharmacophore in medicinal chemistry. Its prevalence in a variety of bioactive natural products and synthetic compounds has drawn considerable attention from researchers.[1][2][3] This scaffold's unique structural and electronic properties make it a versatile building block for the development of novel therapeutic agents across a wide range of disease areas, including cancer, inflammation, and infectious diseases.[2][4] This technical guide provides a comprehensive overview of the this compound pharmacophore, including its synthesis, biological activities, and mechanism of action, with a focus on quantitative data and detailed experimental protocols.

Synthesis of the this compound Scaffold

A variety of synthetic strategies have been developed to access the this compound core, offering flexibility in substitution patterns and enabling the generation of diverse chemical libraries for drug discovery.

One common and efficient method is the three-component reaction involving an aromatic aldehyde, an amine, and a derivative of oxalacetate.[1] This approach allows for the direct synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones.[1] Another notable method is the condensation reaction of amino acid esters with 2,5-dimethoxy-2,5-dihydrofuran in an acidic medium, which provides a straightforward route to N-substituted 3-pyrroline-2-ones.[5][6]

Furthermore, various cyclization strategies have been employed, including the oxidative cyclization of propargyl-substituted ynamides and copper-catalyzed oxidative cyclization of diynes.[7] Ring-closing metathesis has also proven to be an effective tool for the synthesis of functionalized lactams, including the this compound skeleton.[7]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, highlighting their potential as therapeutic agents. These activities are summarized below, with quantitative data presented in Table 1.

Anti-inflammatory and Analgesic Activity

A significant area of investigation for this compound derivatives is in the treatment of inflammation. Certain compounds have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[8][9] Inhibition of mPGES-1 represents a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8][9] Additionally, some derivatives have shown promising analgesic properties.[4]

Anticancer Activity

The antiproliferative effects of this compound derivatives have been evaluated against various cancer cell lines.[10] Some compounds have been shown to induce apoptosis in cancer cells, suggesting their potential as anticancer agents.[10] The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell growth and survival.

Antioxidant Activity

Several 3-hydroxy-3-pyrroline-2-one derivatives have been synthesized and evaluated for their antioxidant properties.[1][11][12] These compounds have shown potent radical scavenging activity, particularly against hydroxyl radicals.[1][11][12] The antioxidant capacity of these molecules is a promising avenue for the development of agents to combat oxidative stress-related diseases.

Antimicrobial and Antiviral Activity

The this compound scaffold has also been incorporated into molecules with antimicrobial and antiviral properties.[4] Derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[4] Furthermore, some have been investigated as potential anti-HIV-1 agents.[1]

Quantitative Biological Data

The following table summarizes the reported biological activities of selected this compound derivatives.

| Compound/Derivative | Target | Assay | Activity (IC50/EC50) | Reference |

| 3-hydroxy-3-pyrrolin-2-one derivatives | mPGES-1 | Cell-free assay | Low micromolar range | [8] |

| ZG-149 alpha (natural product) | Not specified | Anti-inflammatory assay | 3 µM | [2] |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | DPPH radical | DPPH assay | Most promising radical scavenger in the study | [1][11][12] |

| 3-Arylidene-4-(4-chloro-phenyl)1-benzyl-2(3H)-pyrrolones | Not specified | Analgesic activity | Promising | [4] |

| 3-Arylidene-5-(substituted aryl)-1-benzyl-2(3H)-pyrrolones | Not specified | Anti-inflammatory activity | Promising | [4] |

| 1-substituted-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones | Staphylococcus aureus, Escherichia coli | Bacteriostatic assay | Weak bacteriostatic activity | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one[1]

-

An aromatic aldehyde (1 equivalent), an amine (1 equivalent), and citric acid (2 equivalents) are mixed in absolute ethanol (1.0 mL) in a round-bottom flask.

-

The mixture is magnetically stirred at room temperature under an argon atmosphere for 1 hour.

-

Subsequently, sodium diethyl oxalacetate (2 equivalents) is added to the reaction mixture.

-

Stirring is continued at room temperature, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by neutralization with solid NaHCO3 and extraction with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over a drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Cell-free Assay for mPGES-1 Inhibition[8]

-

Microsomal fractions from IL-1β-treated A549 cells are used as the source of mPGES-1.

-

Test compounds are solubilized in DMSO and tested at a final concentration (e.g., 10 µM).

-

The assay is initiated by the addition of the substrate, and the reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is terminated, and the product is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the test compound to that of a vehicle control.

DPPH Radical Scavenging Assay[1][11]

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol) is prepared.

-

The test compound is dissolved in the same solvent at various concentrations.

-

The test compound solution is mixed with the DPPH solution, and the reaction is allowed to proceed in the dark for a specified time.

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-